molecular formula C15H16FN B7936072 [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine

[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine

Cat. No.: B7936072
M. Wt: 229.29 g/mol
InChI Key: MXBJEDURSPYPNM-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine is an organic compound characterized by the presence of a fluorine atom and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. The methanamine group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    [4-(3,5-Dimethylphenyl)-3-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.

    [4-(3,5-Dimethylphenyl)-3-bromophenyl]methanamine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics make it distinct from its chloro and bromo analogs, potentially leading to different biological activities and chemical reactivities.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-3-fluorophenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-10-5-11(2)7-13(6-10)14-4-3-12(9-17)8-15(14)16/h3-8H,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBJEDURSPYPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2)CN)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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